

# A Comparative Efficacy Analysis of ADAM10/17 Inhibitors: INCB3619 vs. INCB7839 (Aderbasib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: INCB3619

Cat. No.: B1671818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as TACE), **INCB3619** and INCB7839 (aderbasib). Both compounds, developed by Incyte Corporation, have been investigated for their potential in cancer therapy by targeting the shedding of various cell surface proteins involved in tumor growth and resistance.

## Overview and Mechanism of Action

**INCB3619** and INCB7839 are potent, orally active, small-molecule inhibitors that target the enzymatic activity of ADAM10 and ADAM17.<sup>[1][2][3]</sup> These metalloproteinases are key players in the "shedding" of the extracellular domains of a wide range of transmembrane proteins, including ligands for the epidermal growth factor receptor (EGFR) family, such as HER2, and other molecules critical for cancer progression.<sup>[3][4]</sup> By inhibiting this shedding process, these drugs aim to disrupt oncogenic signaling pathways and overcome resistance to other targeted therapies.<sup>[5][6]</sup>

## Preclinical Efficacy

Direct head-to-head preclinical studies comparing the efficacy of **INCB3619** and INCB7839 are not readily available in the public domain. However, individual studies provide valuable insights into their respective activities.

## In Vitro Potency

Compound	Target	IC50 (nM)	Reference
INCB3619	ADAM10	22	<a href="#">[7]</a> <a href="#">[8]</a>
ADAM17	14	<a href="#">[7]</a> <a href="#">[8]</a>	
INCB7839	ADAM10	Low nM	<a href="#">[1]</a>
(aderbasib)	ADAM17	Low nM	<a href="#">[1]</a>

Note: Specific IC50 values for INCB7839 from comparable assays were not found in the reviewed literature, but it is described as a "low nanomolar" inhibitor.[\[1\]](#)

## In Vivo Tumor Growth Inhibition

### INCB3619:

In a preclinical study using a non-small cell lung cancer (NSCLC) xenograft model (A549 cells), **INCB3619** demonstrated significant anti-tumor activity.[\[7\]](#) When administered as a monotherapy, it led to tumor growth inhibition. Furthermore, it showed synergistic effects when combined with the chemotherapeutic agent paclitaxel.[\[9\]](#) In a breast cancer xenograft model, **INCB3619** also demonstrated the ability to block tumor growth, both alone and in synergy with paclitaxel.[\[5\]](#)

### INCB7839 (aderbasib):

In a BT474-SC1 breast cancer xenograft model, INCB7839 in combination with the tyrosine kinase inhibitor lapatinib resulted in the complete prevention of mean tumor volume increase. [\[4\]](#)[\[10\]](#) This highlights its potential to enhance the efficacy of other HER2-targeted therapies.

## Clinical Efficacy

Clinical trials have been conducted for INCB7839, primarily in the context of HER2-positive breast cancer. Information on clinical trials for **INCB3619** is less prominent in the available resources.

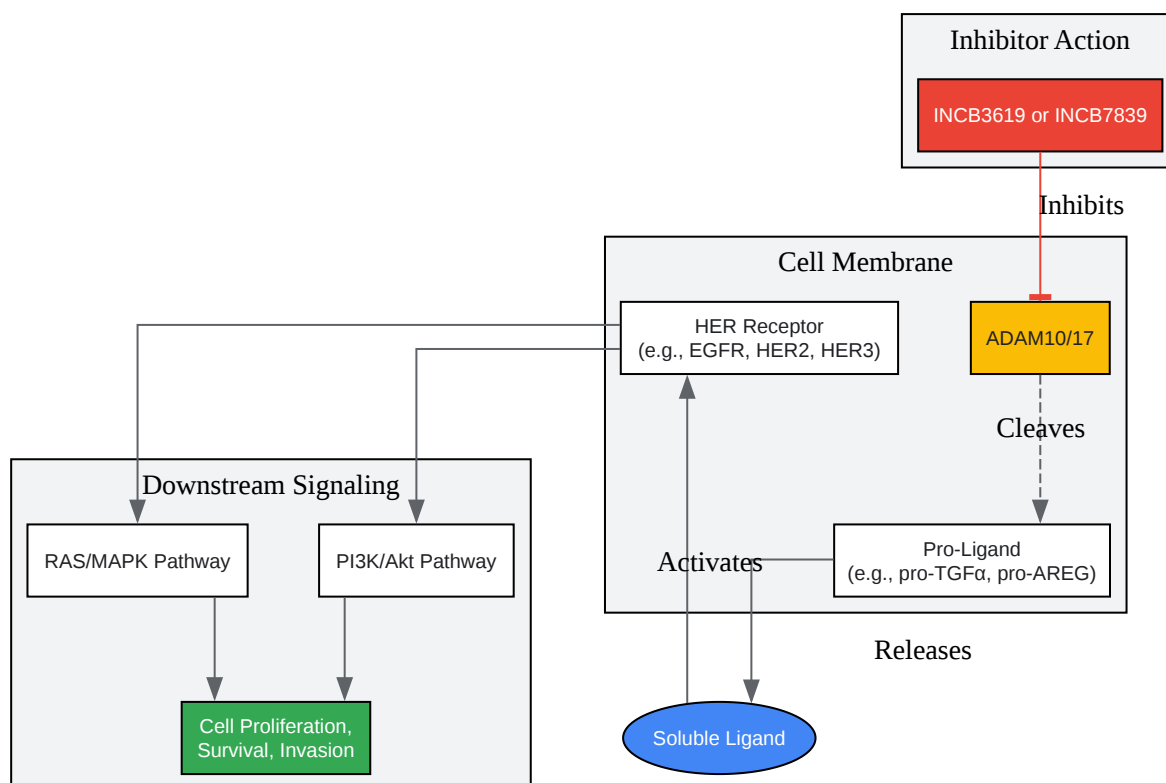
### INCB7839 (aderbasib) in HER2+ Metastatic Breast Cancer:

A Phase I/II clinical trial (NCT01254136) evaluated INCB7839 in combination with trastuzumab in patients with HER2-positive metastatic breast cancer.[6][10]

Parameter	Result	Reference
Overall Response Rate (ORR)	50% in evaluable patients.[6]	
A higher response rate of 64% was observed in patients with plasma concentrations of INCB7839 above the IC50 for HER2 cleavage.[6]		
Efficacy in p95+ patients	The combination of INCB7839 and trastuzumab showed equivalent response rates in both p95-positive and p95-negative patients, suggesting it may overcome resistance to trastuzumab in p95-positive tumors.[6]	
Trial Status	Discontinued. Despite promising initial efficacy, the trial was halted due to an observed increase in deep vein thrombosis in a number of patients.[10][11]	

## Signaling Pathway Inhibition

Both **INCB3619** and INCB7839 function by inhibiting ADAM10 and ADAM17, which in turn prevents the cleavage and release of various growth factor ligands and receptor ectodomains. This action disrupts downstream signaling cascades crucial for tumor cell proliferation and survival.



[Click to download full resolution via product page](#)

**Caption:** Inhibition of ADAM10/17 by **INCB3619**/INCB7839 blocks ligand shedding and downstream signaling.

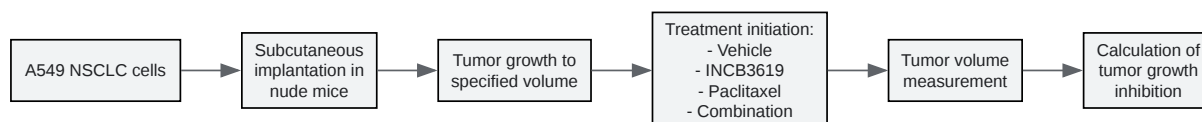
## Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are summaries of the methodologies used in key studies.

### INCB3619: Non-Small Cell Lung Cancer Xenograft Model

- Cell Line: A549 human non-small cell lung cancer cells.
- Animal Model: Nude mice.

- Tumor Implantation: A549 cells were implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a specified size, mice were treated with **INCB3619**, paclitaxel, or a combination of both.
- Efficacy Endpoint: Tumor growth was monitored over time, and tumor volumes were calculated. Tumor growth inhibition was determined by comparing the tumor volumes in treated groups to the vehicle control group.
- Reference: The primary methods are detailed in the 2006 Cancer Cell publication by Zhou et al.[5]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for **INCB3619** efficacy testing in a xenograft model.

## INCB7839 (aderbasib): HER2+ Breast Cancer Clinical Trial

- Trial Design: Phase I/II, open-label, single-arm, dose-escalation study.
- Patient Population: Women with HER2-positive metastatic breast cancer.
- Treatment Regimen: INCB7839 administered orally twice daily in combination with trastuzumab administered intravenously.
- Dose Escalation: Three dose levels of INCB7839 were evaluated (100 mg, 200 mg, and 300 mg BID).
- Primary Endpoints: To determine the maximum tolerated dose, safety, and preliminary efficacy (overall response rate).

- Biomarker Analysis: Plasma levels of the HER2 extracellular domain (ECD) were measured to assess target engagement.
- Reference: Details of the trial design and results were presented at the 2010 ASCO Annual Meeting.[6]

## Summary and Conclusion

Both **INCB3619** and INCB7839 have demonstrated promising preclinical activity as dual inhibitors of ADAM10 and ADAM17, showing potential as anti-cancer agents, both as monotherapies and in combination with other drugs. INCB7839 progressed to clinical trials and showed encouraging efficacy in a subset of HER2-positive breast cancer patients, particularly in overcoming potential trastuzumab resistance. However, its development for this indication was halted due to safety concerns, specifically an increased risk of deep vein thrombosis.[10][11]

The lack of direct comparative studies makes it difficult to definitively state which compound has superior efficacy. The choice of inhibitor for future research and development would likely depend on a comprehensive evaluation of their respective efficacy in specific cancer contexts, as well as their safety and pharmacokinetic profiles. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a foundation for further investigation into the therapeutic potential of ADAM10/17 inhibition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. aderbasis - My Cancer Genome [mycancergenome.org]
- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DSpace [lenus.ie]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. Aderbasib - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of ADAM10/17 Inhibitors: INCB3619 vs. INCB7839 (Aderbasib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671818#comparing-incb3619-vs-incb7839-aderbasib-efficacy]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)